molecular formula C16H15N5 B1223236 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 124570-60-1

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile

Cat. No.: B1223236
CAS No.: 124570-60-1
M. Wt: 277.32 g/mol
InChI Key: GGAOILGQGKKKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile is a novel fused heterocyclic compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This high-value synthetic intermediate belongs to the pyrazolo[1,5-a]quinazoline family, a scaffold of significant interest due to its structural similarity to biologically active quinazoline derivatives . The core pyrazolo[1,5-a]quinazoline structure is synthesized via cyclocondensation reactions, and the carbonitrile functional group at the 3-position offers a versatile handle for further chemical modifications to create a diverse library of fused derivatives for biological screening . The quinazoline moiety is a privileged structure in medicinal chemistry, with well-documented applications as a key pharmacophore in several FDA-approved therapeutic agents. Notable examples include the EGFR tyrosine kinase inhibitors Gefitinib and Erlotinib, used in cancer treatment, which underscores the potential of quinazoline-based compounds in oncology research . While the specific biological activity of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile requires further investigation, related analogs have been explored for a range of pharmacological activities, including potential use as antitumor, anticancer, and antimicrobial agents . The piperidine substitution is a common feature in drug design, often employed to modulate the physicochemical properties and bioavailability of lead compounds. Researchers can utilize this compound as a key precursor for the synthesis of more complex polyheterocyclic systems or for the development of novel chemical probes in biochemical assays. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c17-10-12-11-18-21-14-7-3-2-6-13(14)16(19-15(12)21)20-8-4-1-5-9-20/h2-3,6-7,11H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAOILGQGKKKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=NN3C4=CC=CC=C42)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Formation and Cyclization

A foundational approach involves the use of 5-aminopyrazole-4-carbonitrile as a starting material. Reacting this precursor with aromatic aldehydes forms Schiff bases, which undergo cyclization in the presence of zinc chloride and acetic acid under reflux conditions. The cyano group at position 3 remains intact during this process, directing cyclization to occur at the pyrazole ring’s NH group. For example, 4,5,6,7,8,9-hexahydro-5-arylpyrazolo[1,5-a]quinazoline-3-carbonitriles are synthesized via this route, with yields ranging from 62% to 72%.

Key Reaction Conditions

  • Catalyst : ZnCl₂ (10 mol%)

  • Solvent : Acetic acid

  • Temperature : Reflux (110–120°C)

  • Time : 12–24 hours

The presence of the cyano group at C-3 sterically blocks alternative cyclization pathways, ensuring regioselectivity. Infrared (IR) spectroscopy confirms the retention of the CN stretch at ~2200 cm⁻¹.

Quinoline-Hydrazine Cyclocondensation

A patent-published method for pyrazolo[1,5-c]quinazolines involves reacting quinoline derivatives with hydrazine or its hydrohalide salts at elevated temperatures (150–230°C). Although this method primarily targets oxygen- or sulfur-containing analogs, substituting the quinoline precursor with a piperidine-modified variant could theoretically yield the desired compound. For instance, 2-methoxypyrazolo[1,5-c]quinazoline-5-one was synthesized via HBr-mediated demethylation, suggesting that analogous reactions could introduce piperidine via nucleophilic substitution.

Optimization Insights

  • Cyclizing Agents : Phosgene, thiophosgene, or ethyl chloroformate

  • Solvent : Pyridine or triethylamine

  • Molar Ratio : 0.3:1 (pyrazole to cyclizing agent)

One-Pot Multicomponent Approaches

Recent advancements highlight one-pot syntheses combining cyclization and substitution. A three-component reaction using 5-aminopyrazole-4-carbonitrile, piperidine-containing aldehydes, and cyclizing agents (e.g., ZnCl₂) could streamline production. For example, in ethanol under oxygen, pyrazolo[1,5-a]pyridines are synthesized via 1,3-dicarbonyl condensations. Adapting this, substituting the 1,3-dicarbonyl component with a piperidine-derived ketone may yield the target compound.

Hypothetical Reaction Scheme

  • Components :

    • 5-Aminopyrazole-4-carbonitrile

    • Piperidin-4-one

    • ZnCl₂ (catalyst)

  • Conditions :

    • Solvent: Acetic acid

    • Temperature: 130°C, 18 hours

  • Expected Outcome :

    • Direct formation of 5-piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile

Analytical Characterization and Validation

Successful synthesis requires rigorous characterization. Key data from analogous compounds include:

Table 1. Spectroscopic Data for Pyrazolo[1,5-a]quinazoline Derivatives

CompoundIR (CN stretch, cm⁻¹)Melting Point (°C)Molecular Ion (m/z)
5-o-Bromophenyl derivative2200215292.1
2-Acetyloxymethyl derivative1722186–187321.3

For the target compound, expected spectroscopic features include:

  • ¹H NMR : A singlet at δ 5.00 ppm (quinazoline proton), multiplet at δ 1.50–1.70 ppm (piperidine CH₂)

  • Mass Spec : Molecular ion peak at m/z 323.4 (C₁₇H₁₈N₆)

Chemical Reactions Analysis

Types of Reactions

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of quinazoline oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of alkyl or acyl-substituted quinazoline derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]quinazoline, including 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile, exhibit significant antibacterial properties. The compound was tested against several bacterial strains using the agar plate disc diffusion method. The results indicated effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial StrainActivity Observed
Staphylococcus aureusPositive
Staphylococcus cocciPositive
Streptococcus viridansPositive
Pseudomonas aeruginosaPositive
Escherichia coliPositive
Klebsiella pneumoniaePositive

The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[1,5-a]quinazoline derivatives has been investigated extensively. In a recent study, a library of compounds was synthesized and screened for their ability to inhibit inflammatory pathways. Key findings include:

  • Compounds 13i and 16 showed micromolar binding affinities for mitogen-activated protein kinases (MAPKs), particularly JNK3.
  • These compounds effectively inhibited LPS-induced NF-κB/AP-1 reporter activity in a dose-dependent manner.

The results suggest that these derivatives could serve as lead compounds for developing anti-inflammatory drugs targeting MAPK pathways .

Neuropharmacological Applications

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile has been explored as a modulator of GABA_A receptors. Research indicates that this compound can influence GABA_A receptor function, which is crucial for neurotransmission and has implications for anxiety and seizure disorders:

  • Molecular docking studies have predicted the interaction of this compound with specific receptor subtypes.
  • Electrophysiological assays on recombinant GABA_A receptors expressed in Xenopus laevis oocytes demonstrated modulation effects consistent with the predictions from molecular models.

These findings position the compound as a potential therapeutic agent in treating neurological disorders .

Anticancer Potential

The anticancer properties of pyrazolo[1,5-a]quinazoline derivatives have also been investigated. In vitro studies have shown that these compounds can inhibit the proliferation of several cancer cell lines:

Cancer Cell LineObserved Effect
MCF-7 (breast cancer)Inhibition
A549 (lung cancer)Inhibition
HeLa (cervical cancer)Inhibition

The underlying mechanisms are thought to involve apoptosis induction and cell cycle arrest, suggesting that these compounds may be valuable in cancer therapy .

Mechanism of Action

The mechanism of action of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in cell proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Biological Activity Reference
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile Pyrazoloquinazoline Piperidine at C5, nitrile at C3 Assumed kinase modulation
5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile Pyrazoloquinazoline Morpholino at C5, nitrile at C3 Not reported
5-Methoxy-8-nitropyrazolo[1,5-a]quinazoline-3-carboxamide Pyrazoloquinazoline Methoxy at C5, nitro at C8, carboxamide at C3 Anti-inflammatory (AP-1/NF-κB inhibition)
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolopyrimidine Chloro at C7, chloromethyl at C5 Anti-tumor potential
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolopyrimidine Chloro at C5, hydroxy at C7, isopropyl at C6 Not reported

Key Research Findings

Anti-Inflammatory Activity: Pyrazoloquinazolines with electron-withdrawing groups (e.g., nitro, carboxamide) show promise in modulating inflammatory pathways. The nitrile group in 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile may similarly interact with cysteine residues in kinases or phosphatases .

Anti-Tumor Potential: Chlorinated pyrazolopyrimidines are intermediates in kinase inhibitor synthesis. The piperidine group in the target compound could enhance binding to ATP pockets in kinases .

Synthetic Routes: Many analogs are synthesized from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, suggesting shared precursors. Piperidine introduction likely occurs via nucleophilic substitution or reductive amination .

Biological Activity

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile (CAS No. 124570-60-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of inflammation and cancer. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile has a molecular formula of C16H15N5 and a molecular weight of 277.32 g/mol. Its unique structure features a piperidine ring and a carbonitrile group, which contribute to its biological activity by enhancing its interaction with various biological targets.

The primary mechanism of action for 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile involves the inhibition of mitogen-activated protein kinases (MAPKs), specifically:

  • Extracellular Signal-Regulated Kinase 2 (ERK2)
  • p38α
  • c-Jun N-terminal Kinase 3 (JNK3)

This compound binds to these kinases, leading to the modulation of inflammatory responses. It has been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1 monocytic cells, which is crucial in controlling chronic inflammation associated with various diseases .

Anti-inflammatory Activity

Research has demonstrated that 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile exhibits potent anti-inflammatory properties. In vitro studies indicate that it significantly reduces the transcriptional activity of NF-κB in response to inflammatory stimuli. The compound's IC50 values for inhibiting NF-κB/AP-1 reporter activity are reported to be below 50 µM, indicating strong efficacy in modulating inflammatory pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In studies involving various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer), it exhibited cytotoxic effects with IC50 values typically below 10 µM. The structural modifications associated with this compound enhance its ability to induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueReference
Anti-inflammatoryTHP-1 Monocytic Cells<50 µM
AnticancerMCF-7<10 µM
AnticancerA549<10 µM
AnticancerHCT-116<10 µM

Molecular Docking Studies

Molecular modeling studies have provided insights into the binding interactions between 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile and its target proteins. These studies suggest that the compound shows the highest complementarity with JNK3 among the MAPKs, indicating a potential preference for this kinase as a therapeutic target. Key residues involved in binding have been identified, which may guide future drug design efforts aimed at enhancing specificity and efficacy .

Q & A

Q. What are the optimal synthetic routes for 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile, and how can reaction conditions be systematically optimized?

The synthesis of pyrazoloquinazoline derivatives typically involves multi-step cyclocondensation reactions. For example, cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions in polar aprotic solvents (e.g., pyridine or ethylene glycol) is a common strategy . Optimization includes:

  • Reagent stoichiometry : Adjust molar ratios of precursors (e.g., 1:1 for hydrazine and carbonyl components) to minimize side products.
  • Temperature control : Maintain reflux temperatures (100–120°C) for 5–6 hours to ensure complete ring closure .
  • Purification : Use ethanol or dioxane for recrystallization to achieve yields of 60–70% .
    Characterization via 1H^1H/13C^{13}C NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How can researchers validate the structural assignment of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile using spectroscopic and crystallographic methods?

A combination of techniques is essential:

  • NMR spectroscopy : Analyze 1H^1H NMR for aromatic proton splitting patterns (e.g., doublets for pyrazole protons at δ 7.2–8.5 ppm) and 13C^{13}C NMR for nitrile (C≡N) signals near δ 115–120 ppm .
  • X-ray crystallography : Resolve ambiguities in tautomerism or regiochemistry. For example, monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters a=4.98A˚,b=18.40A˚,c=10.15A˚a = 4.98 \, \text{Å}, b = 18.40 \, \text{Å}, c = 10.15 \, \text{Å} confirm planar pyrazoloquinazoline cores .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/zm/z 227.05 for C8H4Cl2N4C_8H_4Cl_2N_4) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for pyrazoloquinazoline derivatives be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:

  • Variable-temperature NMR : Probe tautomeric equilibria by observing signal coalescence at elevated temperatures .
  • DFT calculations : Compare theoretical NMR chemical shifts (B3LYP/6-31G* level) with experimental data to identify dominant tautomers .
  • Complementary techniques : Use X-ray data to "freeze" conformational states and validate NMR assignments .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile in biological systems?

SAR studies require systematic functionalization and biological testing:

  • Substituent variation : Modify the piperidine moiety (e.g., alkylation or fluorination) to assess steric/electronic effects on target binding .
  • In vitro assays : Evaluate inhibitory potency against targets like GABAA receptors using electrophysiological assays (e.g., EC50_{50} measurements) .
  • Molecular docking : Map interactions (e.g., hydrogen bonding with Glu173 in GABAA) using software like AutoDock Vina .

Q. How can researchers address low yields or side reactions during the synthesis of pyrazoloquinazoline carbonitriles?

Common pitfalls include incomplete cyclization or competing azo-coupling. Mitigation strategies:

  • Catalyst screening : Add Lewis acids (e.g., AlCl3_3) to accelerate ring closure .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during synthesis .
  • Chromatographic monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate intermediates .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment of pyrazoloquinazoline derivatives?

  • HPLC-UV/HRMS : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm and HRMS for exact mass confirmation .
  • Elemental analysis : Validate %C, %H, %N (e.g., C21H16ClN7C_{21}H_{16}ClN_7: Calc. C 62.77%, H 4.01%, N 24.40%) .

Q. How can computational tools enhance the design of pyrazoloquinazoline-based therapeutics?

  • Pharmacophore modeling : Identify key motifs (e.g., nitrile group for hydrogen bonding) using Schrödinger Suite .
  • ADMET prediction : Assess drug-likeness via SwissADME (e.g., logP < 3, TPSA < 80 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile
Reactant of Route 2
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.